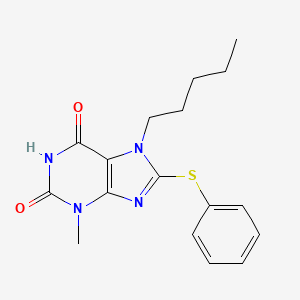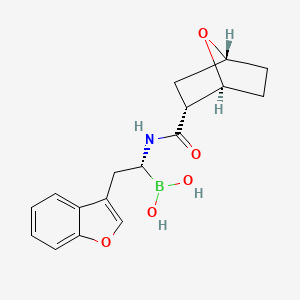
Lmp7-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LMP7-IN-1 is a Boronic acid derivative and a potent, selective immunoproteasome subunit LMP7 (β5i) inhibitor . It has an IC50 of 1.83 nM . It’s used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 430.28 . Its molecular formula is C20H23BN2O6S . The SMILES representation of its structure isCN=S(C(C=CC=C1)=C1COC(NC@HO)CC2=COC3=CC=CC=C23)=O)(C)=O . Physical And Chemical Properties Analysis
This compound is soluble in DMSO at a concentration of 250 mg/mL (759.51 mM) . It should be stored at -20°C .Applications De Recherche Scientifique
1. Role in Type 1 Diabetes Mellitus
Research has shown that the large multifunctional proteasome 7 (LMP7) gene polymorphism is related to susceptibility to type 1 diabetes mellitus (DM-1) in the south Chinese Han population. The LMP7-B/B genotype may act as a protective genotype, while the LMP7-B/A genotype could be a susceptible genotype for DM-1. This relationship is not affected by the DR3 gene, and the LMP7 gene does not appear to be associated with the age of diabetic onset (Ding, Cheng, Fu, Yan, & Yang, 2001).
2. Immunoproteasome and Antigen Processing
LMP7, as an immunoproteasome subunit, plays a critical role in major histocompatibility complex class I antigen processing. The mechanism of its expression involves the interferon (IFN) regulatory factor-1 (IRF-1), which is key in IFN-γ-dependent LMP7 expression (Namiki, Nakamura, Oshima, Yamazaki, Sekine, Tsuchiya, Okamoto, Kanai, & Watanabe, 2005).
3. Potential Therapeutic Target in Autoimmune Disorders
LMP7 has been identified as a potential therapeutic target in autoimmune disorders. Selective inhibition of LMP7 has been shown to block cytokine production and attenuate the progression of experimental arthritis, highlighting its role in controlling pathogenic immune responses (Muchamuel, Basler, Aujay, Suzuki, Kalim, Lauer, Sylvain, Ring, Shields, Jiang, Shwonek, Parlati, Demo, Bennett, Kirk, & Groettrup, 2009).
4. Impact on Obesity and Metabolic Disorders
LMP7 deficiency in mice has shown resistance to obesity, improved glucose intolerance, and insulin sensitivity in high-fat diet-fed mice. This suggests a novel role for LMP7 in the pathophysiology of obesity and metabolic disorders, highlighting its influence on inflammatory responses (Kimura, Usui, Karasawa, Kawashima, Shirasuna, Inoue, Komada, Kobayashi, Mizushina, Kasahara, Suzuki, Iwasaki, Yada, Caturegli, & Takahashi, 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
[(1R)-2-(1-benzofuran-3-yl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDLTYXNINJON-OYNZBZHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC1=COC2=CC=CC=C21)NC(=O)[C@@H]3C[C@H]4CC[C@@H]3O4)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-((4-butylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625521.png)
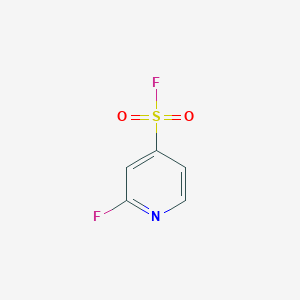
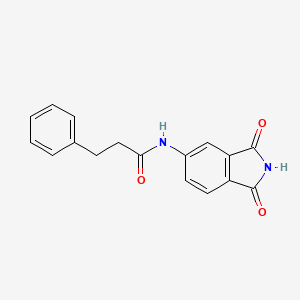
![N-(4-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2625525.png)
![N-(2,6-difluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2625528.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2625529.png)
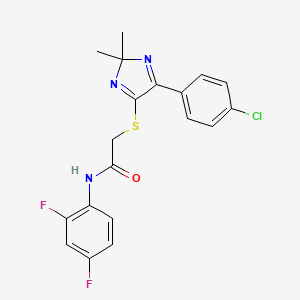
![2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B2625532.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2625536.png)
![2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2625539.png)
![2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2625540.png)
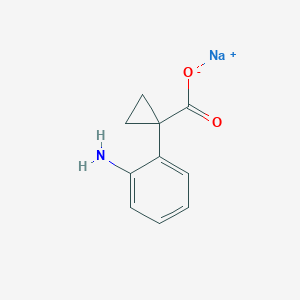
![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)
